molecular formula C19H24N2O3S2 B2441624 N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105236-33-6

N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2441624
CAS No.: 1105236-33-6
M. Wt: 392.53
InChI Key: KGHORRGZSLSSKK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H24N2O3S2 and its molecular weight is 392.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The process of synthesizing compounds related to N-(2,3-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been explored in various studies. For instance, Guillaume et al. (2003) described a practical method for making related acetamide compounds, highlighting the process from bench synthesis to pilot production (Guillaume et al., 2003). Similarly, Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substituted acetamide derivatives, showcasing their biological activity against various enzymes (Khalid et al., 2014).

Pharmacological Characterization

The pharmacological aspects of compounds structurally similar to this compound have been studied. For example, Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, revealing its high affinity and potential for treating depression and addiction disorders (Grimwood et al., 2011).

Anticonvulsant Potential

Severina et al. (2020) explored the synthesis of thioacetamide derivatives as potential anticonvulsants. Their study provided insights into the compounds' interaction with biological targets and their moderate anticonvulsant activity in in vivo models (Severina et al., 2020).

Biodistribution and PET Ligand Potential

The biodistribution and potential of related compounds as PET ligands for investigating central neurokinin(1) receptors were examined by Mey et al. (2005), offering a promising avenue for in vivo visualization of specific receptors (Mey et al., 2005).

Biological Screening and Fingerprint Applications

Khan et al. (2019) conducted biological screening on a series of derivatives, evaluating their antibacterial, antifungal, and anthelmintic activity. This study also explored the compounds' application in latent fingerprint analysis, demonstrating their utility beyond pharmacological applications (Khan et al., 2019).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-14-7-5-9-17(15(14)2)20-18(22)13-16-8-3-4-11-21(16)26(23,24)19-10-6-12-25-19/h5-7,9-10,12,16H,3-4,8,11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHORRGZSLSSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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